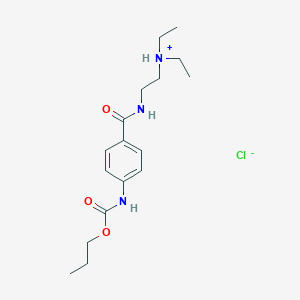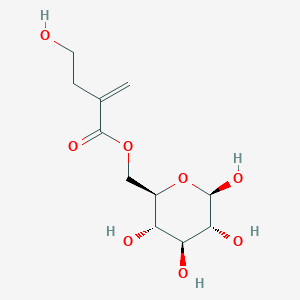
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, also known as HMBG, is a naturally occurring molecule found in various plant sources. It belongs to the class of compounds known as glucosides, which are composed of a sugar molecule attached to a non-sugar molecule. HMBG has been the subject of scientific research due to its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
Insecticidal Activity Precursor
6-Tuliposide A, a compound closely related to 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, was isolated from Spiraea thunbergii leaves. This compound is a precursor to tulipalin A, an insecticidal compound. Thus, it plays a significant role in the plant's defense mechanism against insects (Kim et al., 1999).
Synthesis of Methylene Bridged C-Disaccharides
In a study on the synthesis of methylene bridged C-disaccharides, 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose analogs were utilized. These compounds were important in the formation of C-C bond between reactants, leading to novel molecular structures (Giese et al., 1988).
Antagonistic Effects on Endotoxin
A compound structurally similar to 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, E5564, was studied for its antagonistic effects on endotoxins. This research highlights the potential therapeutic applications of these glucopyranose derivatives in managing endotoxin-related diseases (Mullarkey et al., 2003).
Application in Cigarette Smoke Modification
Research involving the synthesis and pyrolysis of 6-O-Acetyl-2, 3, 4-tri-O-isovaleryl-α-D-Glucopyranose, a derivative of 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, showed that it can release isovaleric acid into cigarette smoke, indicating its potential use in modifying cigarette smoke properties (Saijing et al., 2012).
Propriétés
Numéro CAS |
19870-31-6 |
|---|---|
Nom du produit |
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose |
Formule moléculaire |
C11H18O8 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O8/c1-5(2-3-12)10(16)18-4-6-7(13)8(14)9(15)11(17)19-6/h6-9,11-15,17H,1-4H2/t6-,7-,8+,9-,11-/m1/s1 |
Clé InChI |
NABVFHUVYXEKSQ-ZBGLXGBJSA-N |
SMILES isomérique |
C=C(CCO)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES |
C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
SMILES canonique |
C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Synonymes |
6-(4-hydroxy-2-methylenebutyryl)-D-glucopyranose 6-tuliposide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



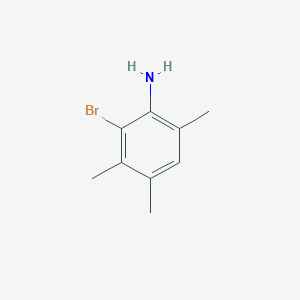
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
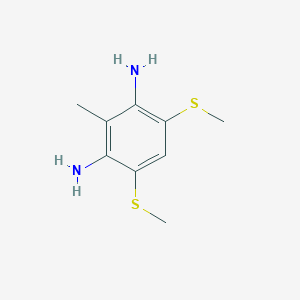

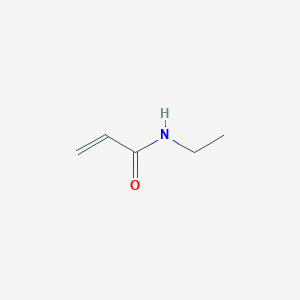
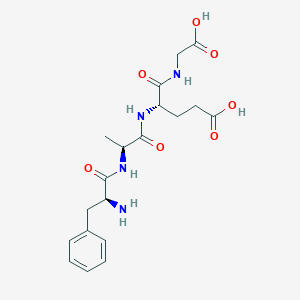

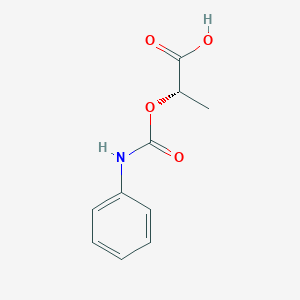
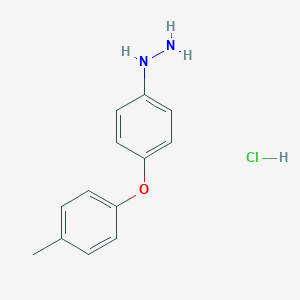
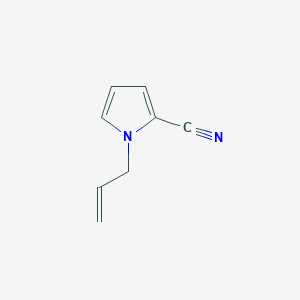
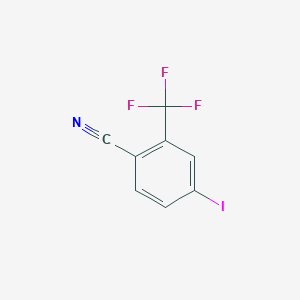
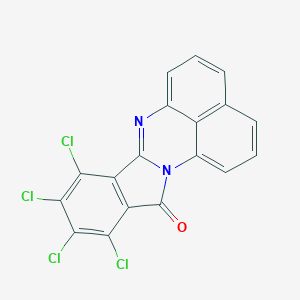
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
